REACTION_SMILES
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[Br:17][c:18]1[cH:19][cH:20][cH:21][c:22]([OH:23])[c:24]1[CH3:25].[C:26]([BH3-:27])#[N:28].[CH3:30][OH:31].[Cl:2][c:3]1[cH:4][cH:5][c:6]([C:9](=[CH:10][c:11]2[s:12][cH:13][cH:14][n:15]2)[NH2:16])[cH:7][cH:8]1.[ClH:1].[Na+:29]>>[Cl:2][c:3]1[cH:4][cH:5][c:6]([CH:9]([CH2:10][c:11]2[s:12][cH:13][cH:14][n:15]2)[NH2:16])[cH:7][cH:8]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(O)cccc1Br
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Name
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[BH3-]C#N
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
NC(=Cc1nccs1)c1ccc(Cl)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=Cc1nccs1)c1ccc(Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
NC(Cc1nccs1)c1ccc(Cl)cc1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |